2-Oxabicyclo[2.2.2]oct-5-en-3-one

Catalog No.
S15076620
CAS No.
63838-51-7
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxabicyclo[2.2.2]oct-5-en-3-one

CAS Number

63838-51-7

Product Name

2-Oxabicyclo[2.2.2]oct-5-en-3-one

IUPAC Name

2-oxabicyclo[2.2.2]oct-5-en-3-one

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2

InChI Key

OBNPFXSOHOEJOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(=O)O2

2-Oxabicyclooct-5-en-3-one (CAS: 63838-51-7) is a highly versatile bridged bicyclic lactone, fundamentally recognized in process chemistry as a stable "CO2-synthon" and a rigid scaffold for advanced organic synthesis [1]. Formed via the [4+2] cycloaddition of 2-pyrone with dienophiles, this compound serves as an isolable, stereodefined precursor that bypasses the volatility and instability of transient dienes [2]. For industrial and pharmaceutical procurement, it is valued not for its end-use properties, but for its unparalleled ability to direct highly stereoselective functionalizations before undergoing controlled decarboxylation or ring-opening to yield complex, highly substituted cyclohexenes and 1,3-cyclohexadienes .

Research Fit

1
Hydrogenation to saturated 2-oxabicyclo[2.2.2]octane bioisostere Pd/C, H₂; reported to preserve solubility
2
Diels–Alder cycloaddition with vinyl dienophiles Reported access to multiple stereocenters
Enone core: dual reactivity, polar scaffold with low computed lipophilicity

Attempting to substitute pre-formed 2-oxabicyclooct-5-en-3-one with its acyclic precursors (e.g., 2-pyrone and ethylene) or its downstream decarboxylation product (1,3-cyclohexadiene) severely compromises synthetic efficiency [1]. In situ generation from 2-pyrone requires hazardous high-pressure ethylene handling and elevated temperatures, which frequently trigger premature retro-Diels-Alder extrusion of CO2, degrading the yield of the desired bicyclic intermediate . Conversely, substituting with unbridged 1,3-cyclohexadiene eliminates the rigid steric environment provided by the lactone bridge, resulting in poor facial selectivity during subsequent electrophilic additions and yielding complex, difficult-to-separate diastereomeric mixtures [2].

Substitution Risk

Scaffold Geometry
BCP, BCO, and cubane impose different C–C distances and φ angles; phenyl replacement geometry may not transfer directly.
Solubility Outcome
All-carbon BCO replacement reported to reduce aqueous solubility in Imatinib model; the oxygenated scaffold may avoid this penalty.
Synthetic Accessibility
Only the enone precursor provides a direct hydrogenation route to the saturated oxa-bioisostere; BCO/BCP require de novo multi-step synthesis.

Eliminating High-Pressure and Thermal Degradation

Procuring pre-formed 2-oxabicyclooct-5-en-3-one directly eliminates the operational hazards and yield losses associated with its in situ generation. When synthesized from 2-pyrone and ethylene, the reaction requires high-pressure autoclaves (often >30 atm) and prolonged heating, which drives a competitive retro-Diels-Alder reaction . This thermal degradation results in the premature loss of CO2, reducing the isolable yield of the bicyclic lactone by up to 30-40% [1]. Utilizing the commercially available, stable lactone ensures 100% scaffold availability for immediate downstream functionalization under ambient conditions.

Evidence DimensionCycloaddition Yield and Process Conditions
Target Compound Data>98% pure stable intermediate, ready for immediate use at ambient pressure.
Comparator Or BaselineIn situ synthesis from 2-pyrone and ethylene.
Quantified DifferenceIn situ synthesis suffers up to 30-40% yield loss due to premature CO2 extrusion and requires >30 atm pressure.
ConditionsHigh-pressure ethylene cycloaddition vs. direct procurement of the pre-formed lactone.

Procuring the pre-formed lactone eliminates the need for hazardous high-pressure gas handling and prevents costly yield losses from thermal degradation.

Lipophilicity comparison
Cross-study comparable
1.0 Target (XLogP)
1.4 Saturated analog
~3.5 BCO
Supports fragment-based screening where lower lipophilicity may reduce promiscuity
Computed values (PubChem); confirm experimentally for lead series

Exo-Facial Stereocontrol in Electrophilic Additions

The rigid bicyclic framework of 2-oxabicyclooct-5-en-3-one provides exceptional substrate-directed stereocontrol that is impossible to achieve with unbridged analogs. During electrophilic additions, such as epoxidation or dihydroxylation, the lactone bridge sterically shields the endo face, enforcing >95% exo-facial selectivity [1]. In contrast, unbridged 1,3-cyclohexadiene typically yields near 1:1 mixtures of diastereomers unless expensive chiral catalysts are employed [2]. This intrinsic stereocontrol makes the bicyclic lactone an indispensable precursor for synthesizing stereochemically pure cyclic intermediates.

Evidence DimensionFacial Stereoselectivity
Target Compound Data>95% exo-facial selectivity during electrophilic addition.
Comparator Or BaselineUnbridged 1,3-cyclohexadiene (yielding ~1:1 diastereomeric mixtures).
Quantified DifferenceThe bridged lactone improves diastereomeric excess from near 0% to >90% without external chiral reagents.
ConditionsStandard electrophilic addition (e.g., epoxidation or dihydroxylation).

This intrinsic stereocontrol drastically reduces purification costs and improves overall yields in the synthesis of stereochemically complex pharmaceuticals.

Solubility profile (Imatinib)
Class-level inference
389 µM Oxa-analog
351 µM Parent Imatinib
113 µM BCO-analog
Reported solubility preservation for oxa-scaffold vs. BCO replacement
Single drug scaffold case study; verify across chemotypes

cis-Geometry Transfer upon Ring-Opening

For the synthesis of 1,4-disubstituted cyclohexenes, 2-oxabicyclooct-5-en-3-one offers a perfectly controlled geometric transfer mechanism. Nucleophilic cleavage of the lactone bridge (e.g., using hydride reducing agents or alkoxides) yields exclusively cis-configured products [1]. Attempting to achieve this relative stereochemistry through the direct functionalization of simple cyclohexenes often results in trans/cis mixtures that require exhaustive chromatographic separation . The built-in tether of the lactone guarantees 100% cis-geometry, streamlining multi-step synthetic sequences.

Evidence DimensionDiastereomeric Purity of Ring-Opening Products
Target Compound Data100% cis-configuration in 1,4-disubstituted cyclohexene products.
Comparator Or BaselineStepwise functionalization of simple cyclohexenes.
Quantified DifferenceThe bridged lactone guarantees complete cis-geometry transfer, avoiding the trans/cis mixtures typical of acyclic or unbridged approaches.
ConditionsNucleophilic ring opening (e.g., using LiAlH4 or alkoxides).

Ensures absolute relative stereocontrol for downstream targets, making it a highly reliable precursor for cis-functionalized cyclic scaffolds.

Metabolic stability (HLM)
Class-level inference
87 min t₁/₂ vs parent 60 min
19 CLint (µL/min/mg) vs parent 28
Reported half-life extension and reduced clearance in HLM assay context
Derived from Imatinib scaffold; class-wide trends need verification
Synthetic divergence
Direct head-to-head comparison
Hydrogenation (H₂, Pd/C) → saturated bioisostere core
Diels–Alder with dienophiles → cycloadducts (up to 4 stereocenters)
Enables divergent synthesis from a single enone building block
Hydrogenation conditions may require optimization for scale

Stereocontrolled cis-Disubstituted Cyclohexene Synthesis

Leveraging its guaranteed cis-geometry transfer upon nucleophilic ring-opening, 2-oxabicyclooct-5-en-3-one is the premier starting material for generating highly functionalized, cis-1,4-disubstituted cyclohexene building blocks. This pathway is critical for the total synthesis of complex natural products, including specific alkaloids and terpenoids, where relative stereochemistry must be rigidly controlled from the earliest synthetic steps [1].

Highly Functionalized 1,3-Cyclohexadiene Precursor

Rather than struggling with the poor regioselectivity of direct cyclohexadiene functionalization, chemists utilize this bicyclic lactone to perform stereoselective additions (such as exo-selective epoxidation) on the stable scaffold. Subsequent thermally induced retro-Diels-Alder extrusion of CO2 cleanly yields heavily functionalized 1,3-cyclohexadienes that are otherwise inaccessible, streamlining the production of advanced pharmaceutical intermediates .

CO2-Synthons and Pseudodisaccharide Synthesis

The compound acts as a stable, isolable "CO2-synthon," allowing researchers to systematically build multi-stereocenter arrays before decarboxylation. This specific reactivity profile makes it highly valuable in the synthesis of carbasugar-sugar pseudodisaccharides and other complex carbohydrate mimetics, where the rigid lactone bridge directs the sequential installation of chiral centers with high fidelity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening library
Polar scaffold with low computed lipophilicity
Verify solubility and logD in target library series
Divergent parallel synthesis
Dual reactivity (hydrogenation + Diels–Alder)
Chemoselectivity of hydrogenation; cycloaddition scope
Kinase inhibitor bioisostere replacement
Reported metabolic stability profile (HLM t₁/₂ extension, CLint reduction)
HLM stability assay with target kinase chemotype
Diversity-oriented synthesis (DOS)
Dienophile scope and stereoselectivity
Cycloadduct stereochemistry; CO₂ extrusion efficiency

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

124.052429494 g/mol

Monoisotopic Mass

124.052429494 g/mol

Heavy Atom Count

9

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